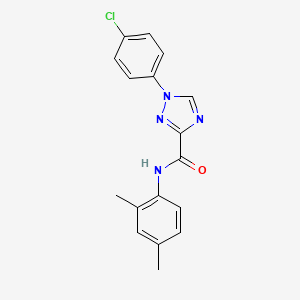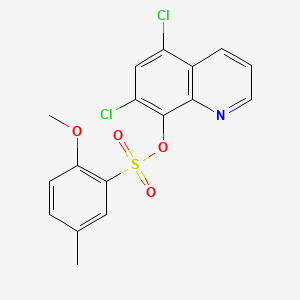
5,7-Dichloro-8-quinolinyl 2-methoxy-5-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dichloro-8-quinolinyl 2-methoxy-5-methylbenzenesulfonate is a chemical compound known for its unique structure and properties It is a derivative of quinoline, a heterocyclic aromatic organic compound, and contains both chloro and methoxy functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-8-quinolinyl 2-methoxy-5-methylbenzenesulfonate typically involves the chlorination of 8-hydroxyquinoline followed by sulfonation and methoxylation reactions. One common method involves dissolving 8-hydroxyquinoline in acetic acid and passing chlorine gas through the solution until it turns golden yellow. The reaction mixture is then poured into water to precipitate the product, which is filtered and recrystallized from acetone .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5,7-Dichloro-8-quinolinyl 2-methoxy-5-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the chloro groups to hydrogen or other substituents.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxide derivatives, while substitution reactions can produce a variety of substituted quinoline compounds.
科学的研究の応用
5,7-Dichloro-8-quinolinyl 2-methoxy-5-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It may be investigated for its antimicrobial and anticancer properties.
Industry: The compound can be used in the development of new materials and as a catalyst in chemical processes.
作用機序
The mechanism of action of 5,7-Dichloro-8-quinolinyl 2-methoxy-5-methylbenzenesulfonate involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity. The quinoline core can intercalate into DNA or interact with proteins, influencing their function and activity.
類似化合物との比較
Similar Compounds
5,7-Dichloro-8-hydroxy-2-methylquinoline: A closely related compound with similar structural features but different functional groups.
5,7-Dichloro-2-methyl-8-quinolinol: Another similar compound with variations in the substituents on the quinoline ring.
8-Hydroxy-5-nitroquinoline: A compound with a nitro group instead of chloro groups, leading to different chemical properties.
Uniqueness
5,7-Dichloro-8-quinolinyl 2-methoxy-5-methylbenzenesulfonate is unique due to its combination of chloro, methoxy, and sulfonate groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other quinoline derivatives.
特性
分子式 |
C17H13Cl2NO4S |
|---|---|
分子量 |
398.3 g/mol |
IUPAC名 |
(5,7-dichloroquinolin-8-yl) 2-methoxy-5-methylbenzenesulfonate |
InChI |
InChI=1S/C17H13Cl2NO4S/c1-10-5-6-14(23-2)15(8-10)25(21,22)24-17-13(19)9-12(18)11-4-3-7-20-16(11)17/h3-9H,1-2H3 |
InChIキー |
MGWHVJAQYNHUJC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-[5-(2-chlorophenyl)-3-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]propanoate](/img/structure/B15282822.png)
![2-amino-1-[2-amino-3-cyano-4,4-bis(trifluoromethyl)-4H-chromen-7-yl]-6-methyl-4,4-bis(trifluoromethyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B15282825.png)
![methyl 4-[4-hydroxy-3-(3-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B15282832.png)
![N-{5-[(2-ethoxyanilino)carbonyl]-2-methylphenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B15282842.png)
![1-(3-chloro-4-fluorophenyl)-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B15282856.png)
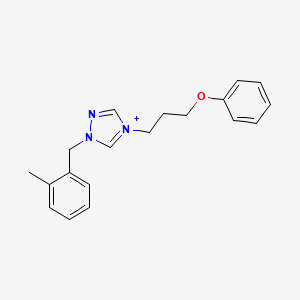
![3-[(Benzylsulfanyl)methyl]-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282869.png)
![ethyl 4-{[4-(1H-pyrazol-1-yl)benzoyl]amino}benzoate](/img/structure/B15282871.png)
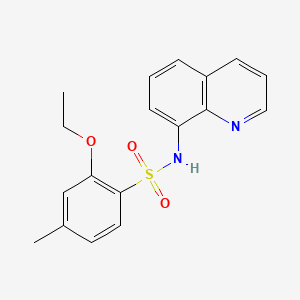
![4,4-Dimethoxy-7-phenyl-4,6-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B15282882.png)
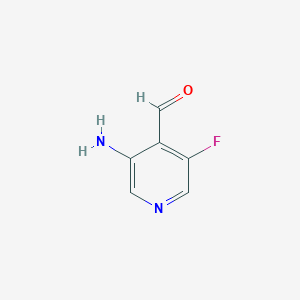
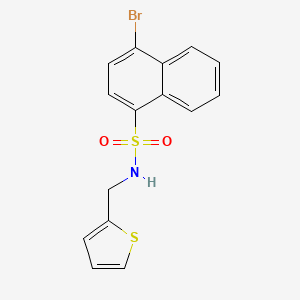
![8-{3-[(Propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B15282898.png)
